



Spectral Analysis of 2-(4-Cyclohexylphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(4-Cyclohexylphenoxy)ethanol

Cat. No.: B085848

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of 2-(4-

Cyclohexylphenoxy)ethanol, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental data for this specific compound, this guide is based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust predictive reference for the characterization of **2-(4-Cyclohexylphenoxy)ethanol** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for 2-(4-

Cyclohexylphenoxy)ethanol. These predictions are derived from the analysis of its constituent chemical moieties: a para-substituted benzene ring, a cyclohexyl group, a phenoxy ether linkage, and a primary alcohol.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.15	d	2H	Ar-H (ortho to cyclohexyl)
~6.85	d	2H	Ar-H (ortho to OCH ₂)
~4.10	t	2H	O-CH2-CH2OH
~3.95	t	2H	OCH2-CH2-OH
~2.45	m	1H	Cyclohexyl-CH
~2.20	S	1H	ОН
~1.70-1.90	m	4H	Cyclohexyl-CH2 (axial)
~1.20-1.45	m	6H	Cyclohexyl-CH ₂ (equatorial)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~156.0	C-O (aromatic)
~142.0	C-Cyclohexyl (aromatic)
~128.0	CH (aromatic)
~115.0	CH (aromatic)
~69.0	O-CH ₂ -CH ₂ OH
~61.0	OCH2-CH2-OH
~44.0	Cyclohexyl-CH
~34.0	Cyclohexyl-CH ₂
~26.5	Cyclohexyl-CH ₂
~25.5	Cyclohexyl-CH ₂



Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Strong	C-H stretch (aliphatic - cyclohexyl and ethyl)
1600, 1500	Medium-Strong	C=C stretch (aromatic ring)
1240	Strong	C-O-C stretch (asymmetric)
1050	Strong	C-O stretch (primary alcohol)
830	Strong	C-H bend (para-substituted aromatic)

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Fragment Ion	
220	[M] ⁺ (Molecular Ion)	
175	[M - CH ₂ CH ₂ OH] ⁺	
133	[M - C ₆ H ₁₁] ⁺	
107	[C ₆ H ₅ O-CH ₂] ⁺	
94	[C ₆ H ₅ OH] ⁺	
83	[C ₆ H ₁₁] ⁺	
77	[C ₆ H ₅]+	

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of **2-(4-Cyclohexylphenoxy)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of **2-(4-Cyclohexylphenoxy)ethanol** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically co-added.
- ¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum on a 125 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are accumulated.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat **2-(4-Cyclohexylphenoxy)ethanol** is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.

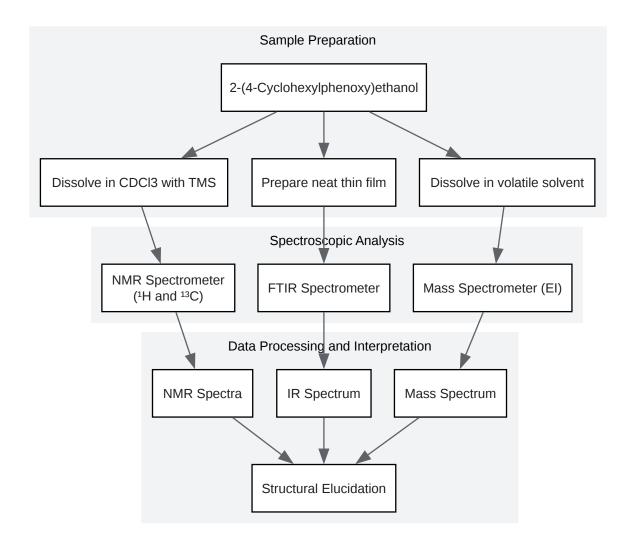
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-(4-Cyclohexylphenoxy)ethanol** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a quadrupole or time-of-flight (TOF) mass analyzer over a scan range of m/z 50-500.

Visualizations Experimental Workflow



The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like **2-(4-Cyclohexylphenoxy)ethanol**.



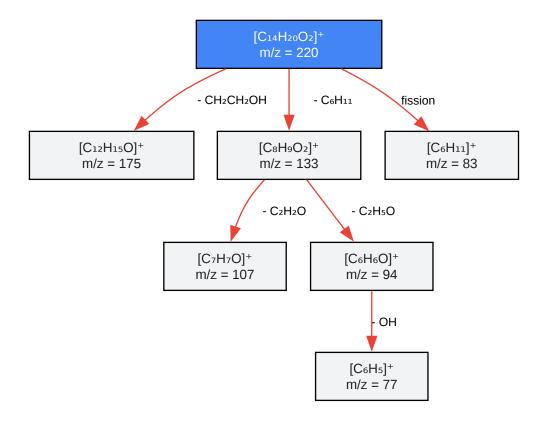
Click to download full resolution via product page

Experimental workflow for spectral analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted primary fragmentation pathway of **2-(4-Cyclohexylphenoxy)ethanol** under electron ionization conditions.





Click to download full resolution via product page

To cite this document: BenchChem. [Spectral Analysis of 2-(4-Cyclohexylphenoxy)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085848#spectral-analysis-of-2-4-cyclohexylphenoxy-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com